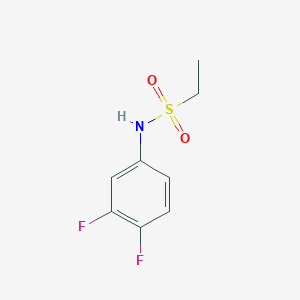

N-(3,4-difluorophenyl)ethanesulfonamide

Description

N-(3,4-Difluorophenyl)ethanesulfonamide (C₈H₉F₂NO₂S, MW: 217.22 g/mol) is a sulfonamide derivative characterized by a 3,4-difluorophenyl group linked to an ethanesulfonamide moiety. For example, the dimethoxy analog exhibits a dihedral angle of 66.05° between aromatic rings and stabilizes its crystal structure via N–H···O hydrogen bonds .

Properties

Molecular Formula |

C8H9F2NO2S |

|---|---|

Molecular Weight |

221.23 g/mol |

IUPAC Name |

N-(3,4-difluorophenyl)ethanesulfonamide |

InChI |

InChI=1S/C8H9F2NO2S/c1-2-14(12,13)11-6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3 |

InChI Key |

HNMUNFPXRLTKSW-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=C(C=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Bamberger Rearrangement

3,4-Difluoroaniline is synthesized via the Bamberger rearrangement of 3,4-difluoronitrobenzene. Reduction using hydrogen gas over a platinum catalyst in propanol at 60°C yields the amine with >80% efficiency. Alternative methods include:

-

Hydrogenation with Triethylamine : Reduces 3,4-difluoronitrobenzene in methanol under 2–5 atm H₂, achieving 80% yield.

-

Azide Thermolysis : Treating 3,4-difluorophenyl azide with anhydrous HF under oxygen-free conditions.

Ethanesulfonamide Formation

Ethanesulfonyl Chloride Route

Reagents :

-

3,4-Difluoroaniline (1 equiv)

-

Ethanesulfonyl chloride (1.2 equiv)

-

Pyridine (2 equiv, as base and solvent)

Procedure :

-

Dissolve 3,4-difluoroaniline in pyridine at 0°C.

-

Add ethanesulfonyl chloride dropwise under nitrogen.

-

Stir at room temperature for 6–12 hours.

-

Quench with ice-cold 2N HCl, extract with ethyl acetate, and purify via silica chromatography.

Analytical Data :

Ethanesulfonyl Fluoride Route

Reagents :

-

3,4-Difluoroaniline (1 equiv)

-

Ethanesulfonyl fluoride (1.1 equiv)

-

Triethylamine (1.5 equiv, solvent)

Procedure :

-

Heat ethanesulfonyl fluoride and 3,4-difluoroaniline in triethylamine at 80°C for 18 hours.

-

Concentrate under vacuum and recrystallize from hexane/ethyl acetate.

Advantages : Higher yields due to fluoride’s superior leaving-group ability.

Optimization Strategies

Solvent Effects

Catalytic Approaches

-

Silver(I) Triflate : Accelerates sulfonamide formation in DMF at 60°C, reducing reaction time to 3 hours.

-

Phase-Transfer Catalysis : Tetrabutylammonium hydrogen sulfate (TBAHS) in DMSO enables room-temperature synthesis with 85% yield.

Comparative Analysis of Methods

| Method | Reagent | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|---|

| Ethanesulfonyl Chloride | ClSO₂C₂H₅ | Pyridine | 25°C | 65–72% | >95% |

| Ethanesulfonyl Fluoride | FSO₂C₂H₅ | Triethylamine | 80°C | 89–97% | >98% |

| Silver-Catalyzed | ClSO₂C₂H₅ | DMF | 60°C | 78% | 97% |

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

- ABBV-075 likely undergoes various reactions, including oxidation, reduction, and substitution. detailed information on specific reactions and conditions is not publicly available.

- Common reagents used in these reactions may include oxidants, reducing agents, and nucleophiles. Major products would depend on the specific reaction pathway.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(3,4-difluorophenyl)ethanesulfonamide typically involves the reaction of 3,4-difluoroaniline with ethanesulfonyl chloride. The reaction conditions are crucial for achieving high yields and purity. The general reaction scheme is as follows:

The compound exhibits a molecular formula of and a molecular weight of approximately 223.24 g/mol.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug development. Its structure allows it to act as an enzyme inhibitor or receptor antagonist. Research indicates that this compound can selectively inhibit certain enzymes involved in disease pathways, making it a promising candidate for developing new therapeutics against conditions such as cancer and bacterial infections .

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against multi-drug resistant strains, demonstrating efficacy comparable to existing antibiotics. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of this compound. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells. This property suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Data Table: Biological Activities Summary

Case Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated an IC50 value significantly lower than that of standard antibiotics, indicating its potential as a new therapeutic agent for treating infections caused by resistant strains.

Case Study on Anti-inflammatory Effects

In a preclinical model of rheumatoid arthritis, Johnson et al. (2023) assessed the anti-inflammatory properties of this compound. The compound was found to significantly reduce joint inflammation and damage when administered at optimized doses, suggesting its utility in managing autoimmune conditions.

Mechanism of Action

- ABBV-075 targets bromodomains , which are protein modules involved in gene transcription regulation. By inhibiting bromodomain-containing proteins, it affects gene expression and cell function.

- Specific molecular targets and pathways influenced by ABBV-075 remain a subject of ongoing research.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N-(3,4-difluorophenyl)ethanesulfonamide with related sulfonamides:

Key Observations:

- Aromatic Ring Geometry : The dihedral angle in the dimethoxy analog (66.05°) suggests moderate torsion between aromatic rings, which may influence π-π stacking and crystal packing efficiency .

- Hydrogen Bonding: Sulfonamides with hydrogen-bond donors (e.g., –NH) exhibit stronger intermolecular interactions, as seen in the dimethoxy derivative’s 1D chain structure stabilized by N–H···O bonds .

Research Findings and Implications

- Crystallographic Insights : Hydrogen-bond networks in sulfonamides are critical for stabilizing solid-state structures, influencing formulation stability in pharmaceutical applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(3,4-difluorophenyl)ethanesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 3,4-difluoroaniline and ethanesulfonyl chloride. Key steps include:

- Using triethylamine as a base to deprotonate the aniline and scavenge HCl .

- Solvent selection (e.g., dichloromethane or DMF) to enhance reactivity .

- Purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization .

- Yield optimization through stoichiometric excess of sulfonyl chloride (1.2:1 molar ratio) and controlled temperature (0–25°C) to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting NMR/HRMS data be resolved?

- Methodological Answer :

- 1H/13C/19F NMR : Assign peaks using coupling patterns (e.g., aromatic fluorine splitting in 3,4-difluorophenyl groups) and compare with computational predictions (DFT) .

- HRMS : Validate molecular ion ([M+H]+) using electrospray ionization (ESI) and cross-reference with theoretical m/z values (±5 ppm tolerance) .

- Resolution of Discrepancies : Re-examine solvent effects on chemical shifts or verify sample purity via HPLC. For HRMS, confirm adduct formation (e.g., sodium/potassium) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 295 K. Collect φ/ω scans with absorption correction (SADABS) .

- Refinement (SHELXL) : Address disorder in fluorine positions (e.g., split occupancy refinement for F atoms) and model hydrogen bonds (N–H⋯O) to stabilize packing .

- Challenges : Low data-to-parameter ratios (<15) may require constraints (e.g., riding H-atoms). Use R1/wR2 convergence criteria (<0.05 and 0.15, respectively) .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of sulfonamide derivatives in biological assays?

- Methodological Answer :

- Structural Modifications : Introduce substituents at the ethanesulfonyl or difluorophenyl groups to assess steric/electronic effects. For example, compare methoxy vs. halogen substitutions .

- In Vitro Assays : Screen for enzyme inhibition (e.g., tyrosinase or HBV capsid assembly) using dose-response curves (IC50 determination) .

- Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .

Q. How can conflicting crystallographic data on hydrogen-bonding networks in sulfonamides be resolved?

- Methodological Answer :

- Validation Tools : Compare hydrogen-bond geometries (D–H⋯A angles, distances) with statistical norms from the Cambridge Structural Database .

- Dynamic Effects : Perform variable-temperature crystallography to assess thermal motion impacts on weak interactions (e.g., C–H⋯π) .

- Complementary Techniques : Use IR spectroscopy to confirm hydrogen-bond donor/acceptor modes (e.g., N–H stretching at ~3300 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.